3,7-Dibenzyl-3,7-dihydro-6h-purin-6-one
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Overview
Description
3,7-Dibenzyl-3H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibenzyl-3H-purin-6(7H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The purine derivative undergoes benzylation, where benzyl groups are introduced at the 3 and 7 positions of the purine ring. This can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production methods for 3,7-Dibenzyl-3H-purin-6(7H)-one would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibenzyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted purine derivatives with different functional groups replacing the benzyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,7-Dibenzyl-3H-purin-6(7H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Intercalating into nucleic acids and affecting their function.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylxanthine:
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione:
Properties
CAS No. |
7026-45-1 |
---|---|
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3,7-dibenzylpurin-6-one |
InChI |
InChI=1S/C19H16N4O/c24-19-17-18(20-13-22(17)11-15-7-3-1-4-8-15)23(14-21-19)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
SSSGPYLAGTVRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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